molecular formula C11H8ClNO3 B6246473 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid CAS No. 204315-20-8

7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid

Cat. No.: B6246473
CAS No.: 204315-20-8
M. Wt: 237.64 g/mol
InChI Key: JHTYXALVKFBXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid” is a chemical transformation product . It is a synthetic compound with a molecular mass of 237.64 . It is not known by any other names .


Synthesis Analysis

There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring fused with a pyridine moiety . The chemical formula is C₁₁H₈ClNO₂ . The International Chemical Identifier key (InChIKey) is ALZOLUNSQWINIR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The photocatalytic degradation of the herbicide quinmerac in aqueous TiO 2 suspensions was examined as a function of the type of light source, TiO 2 loading, pH, temperature, electron acceptors, and hydroxyl radical ( • OH) scavenger . The most efficient electron acceptor appeared to be H 2 O 2 along with molecular oxygen . By studying the effect of ethanol as an • OH scavenger, it was shown that the heterogeneous catalysis takes place mainly via • OH .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-5-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "methanol", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium nitrite", "copper sulfate", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitrobenzaldehyde to 2-chloro-5-aminobenzaldehyde using sodium borohydride in methanol", "Step 2: Cyclization of 2-chloro-5-aminobenzaldehyde with ethyl acetoacetate and ammonium acetate in acetic acid to form 7-chloro-3-oxoquinoline-8-carboxylic acid ethyl ester", "Step 3: Reduction of 7-chloro-3-oxoquinoline-8-carboxylic acid ethyl ester to 7-chloro-3-hydroxyquinoline-8-carboxylic acid ethyl ester using sodium borohydride in methanol", "Step 4: Hydrolysis of 7-chloro-3-hydroxyquinoline-8-carboxylic acid ethyl ester to 7-chloro-3-hydroxyquinoline-8-carboxylic acid using sodium hydroxide in water", "Step 5: Chlorination of 7-chloro-3-hydroxyquinoline-8-carboxylic acid using thionyl chloride in methanol to form 7-chloro-3-chloroquinoline-8-carboxylic acid", "Step 6: Reduction of 7-chloro-3-chloroquinoline-8-carboxylic acid to 7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid using sodium borohydride in methanol" ] }

CAS No.

204315-20-8

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c12-8-2-1-7-3-6(5-14)4-13-10(7)9(8)11(15)16/h1-4,14H,5H2,(H,15,16)

InChI Key

JHTYXALVKFBXHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)CO)C(=O)O)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.